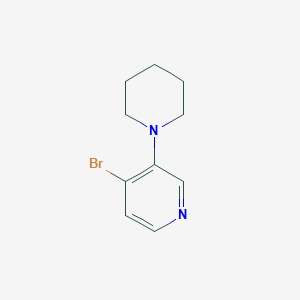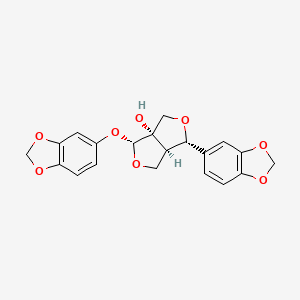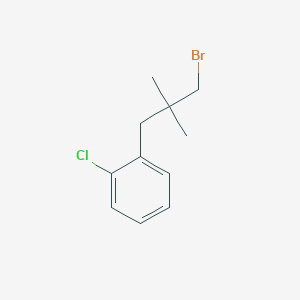
4,4',4''-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] is a boron-containing compound with the molecular formula C12H15B3N6O3 and a molecular weight of 323719 This compound is characterized by its unique structure, which includes three 1-methyl-1H-pyrazole groups attached to a central boroxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] typically involves the reaction of 1-methyl-1H-pyrazole with boron-containing reagents under controlled conditions. One common method involves the use of boron trioxide (B2O3) as a starting material. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete formation of the boroxine ring.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boroxine ring to borane derivatives.
Substitution: The pyrazole groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borane derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials, such as polymers and composites.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] involves its interaction with various molecular targets and pathways. The boroxine ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The pyrazole groups can interact with biological molecules, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(2,4,6-Triazine-2,4,6-triyl)tris[1-methyl-1H-pyrazole]: Similar structure but with a triazine ring instead of a boroxine ring.
4,4’,4’'-(2,4,6-Triazine-2,4,6-triyl)tris[1-methyl-1H-imidazole]: Similar structure but with imidazole groups instead of pyrazole groups.
Uniqueness
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] is unique due to its boron-containing boroxine ring, which imparts distinct chemical and physical properties. This compound’s ability to form stable complexes with metal ions and its potential bioactivity make it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H15B3N6O3 |
|---|---|
Molecular Weight |
323.7 g/mol |
IUPAC Name |
4-[4,6-bis(1-methylpyrazol-4-yl)-1,3,5,2,4,6-trioxatriborinan-2-yl]-1-methylpyrazole |
InChI |
InChI=1S/C12H15B3N6O3/c1-19-7-10(4-16-19)13-22-14(11-5-17-20(2)8-11)24-15(23-13)12-6-18-21(3)9-12/h4-9H,1-3H3 |
InChI Key |
ZPUJAEZFPNOXJA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)C2=CN(N=C2)C)C3=CN(N=C3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



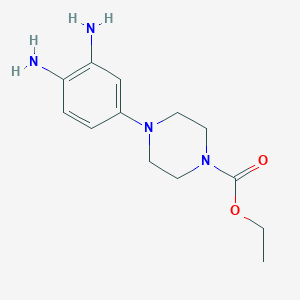
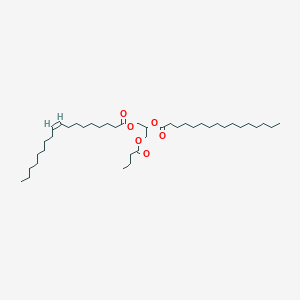

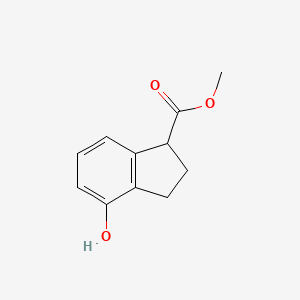
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
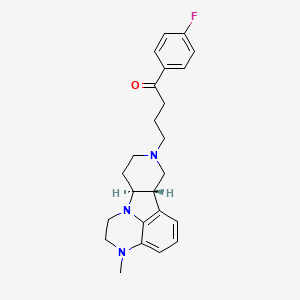
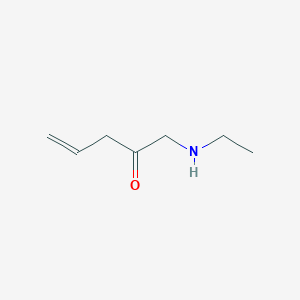
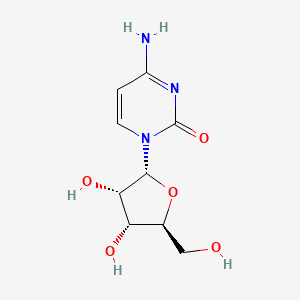
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
